6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, ethoxy, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of an aniline derivative with an aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-4-phenylquinolin-2(1H)-one: Similar in structure but lacks the ethoxy and propan-2-yloxy groups.
6,7-diethoxy-4-phenylquinolin-2(1H)-one: Similar but lacks the methoxy and propan-2-yloxy groups.
Uniqueness
6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of multiple functional groups that can be selectively modified. This allows for the fine-tuning of its chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
6,7-diethoxy-4-(3-methoxy-4-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-6-27-21-11-17-16(12-23(25)24-18(17)13-22(21)28-7-2)15-8-9-19(29-14(3)4)20(10-15)26-5/h8-11,13-14,16H,6-7,12H2,1-5H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKANGHFQOULCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)OC(C)C)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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